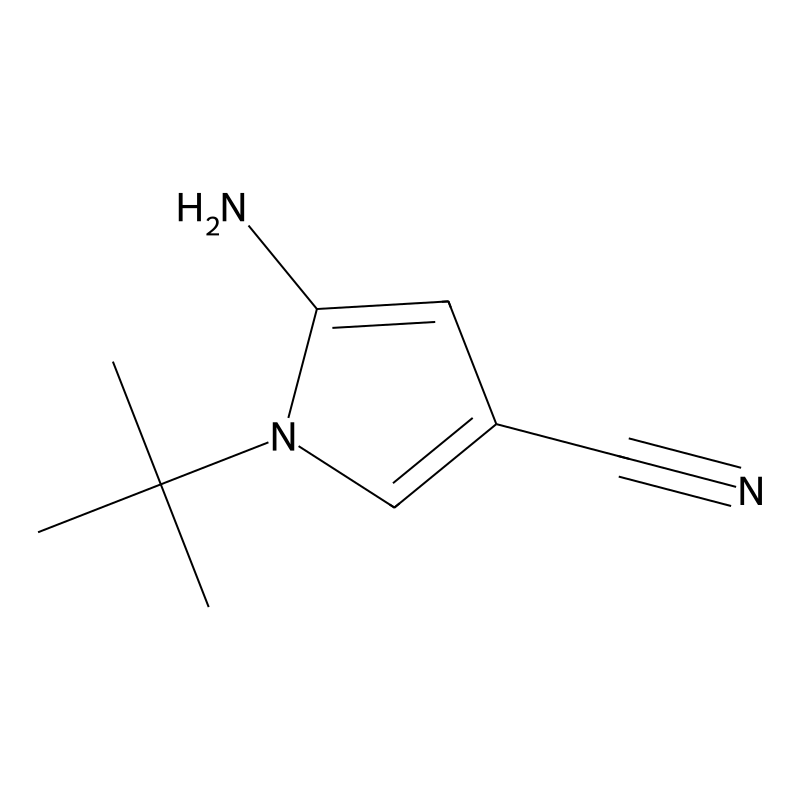

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound containing a pyrrole ring with an amino group at the 5th position, a tert-butyl group at the 1st position, and a cyano group at the 3rd position. Its synthesis has been reported in various scientific publications, with modifications to optimize yield and purity [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis [, ].

Potential Applications:

While the specific research applications of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are still being explored, its structural features suggest potential in several areas:

- Medicinal Chemistry: The presence of the amino and cyano groups makes this compound a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors []. However, further research is needed to evaluate its biological activity and potential therapeutic effects.

- Organic Synthesis: The amino group can participate in various chemical reactions, making this compound a potential building block for the synthesis of more complex molecules with desired functionalities [].

- Material Science: The aromatic nature of the pyrrole ring and the electron-withdrawing cyano group suggest potential applications in the development of novel materials with specific electronic or optical properties []. However, further investigation is necessary to explore its suitability for specific material science applications.

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by a five-membered pyrrole ring. This ring contains four carbon atoms and one nitrogen atom, with specific functional groups attached: an amino group at the 5th position, a tert-butyl group at the 1st position, and a cyano group at the 3rd position. Its molecular formula is and it has a molecular weight of approximately 163.22 g/mol . The compound is often encountered as a yellow or orange solid, showcasing its unique structural properties that suggest potential reactivity in various chemical environments .

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing it to react with various electrophiles.

- Hydrolysis: The cyano group can undergo hydrolysis, potentially leading to the formation of carboxylic acids under certain conditions.

- Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly when reacting with aldehydes or ketones .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several synthesis methods for 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile have been reported:

- Solvent-Free Condensation: A two-step synthesis involving solvent-free condensation followed by reduction has been described. This method starts with readily available precursors and results in high yields of the desired compound .

- Microwave-Assisted Synthesis: Techniques employing microwave irradiation have also been explored to enhance reaction rates and yields, providing an efficient route to synthesize this compound from simpler starting materials .

These methods emphasize the adaptability and efficiency of synthesizing this compound in laboratory settings.

The applications of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are still being explored, but potential areas include:

- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting various diseases.

- Material Science: The compound's properties could be harnessed in creating novel materials with specific functionalities.

- Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules .

Interaction studies of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile are crucial for understanding its potential biological effects. Preliminary studies suggest that the compound may interact with various biomolecules, including proteins and nucleic acids. These interactions could be mediated by hydrogen bonding due to the presence of the amino group and other polar functional groups . Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 5-Amino-1-methyl-1H-pyrrole-3-carbonitrile | 159831-30-8 | 0.83 |

| 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile | 59661-27-7 | 0.86 |

| 2-Amino-4-methyl-1-propyl-1H-pyrrole-3-carbonitrile | 804519-27-5 | 0.83 |

| 2-Amino-1-butyl-1H-pyrrole-3-carbonitrile | 114344-37-5 | 0.83 |

These compounds exhibit variations in substituents or structural modifications that may influence their reactivity and biological activity. The unique combination of the tert-butyl group and cyano functionality in 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile distinguishes it from these similar compounds, potentially leading to unique properties and applications in research and industry .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant